![molecular formula C18H24F3NO4 B1620983 Methyl 9-[methyl-4-(trifluoromethoxy)anilino]-9-oxononanoate CAS No. 259792-94-4](/img/structure/B1620983.png)
Methyl 9-[methyl-4-(trifluoromethoxy)anilino]-9-oxononanoate
Overview
Description
“Methyl 9-[methyl-4-(trifluoromethoxy)anilino]-9-oxononanoate” is a synthetic compound with the molecular formula C18H24F3NO4 and a molecular weight of 375.4 g/mol . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of this compound is derived from its molecular formula, C18H24F3NO4 . Unfortunately, the specific structure analysis is not provided in the available resources.Scientific Research Applications
Trifluoromethoxylation Reagents
Trifluoromethoxylation is a chemical reaction that introduces a trifluoromethoxy group into a molecule. This process is significant because trifluoromethoxy-containing compounds have unique properties that can be beneficial in various fields, such as pharmaceuticals and agrochemicals. Recent advances in trifluoromethoxylation reagents have made these compounds more accessible for research and development .
Chemical Properties
The chemical properties of compounds like Methyl 9-[methyl-4-(trifluoromethoxy)anilino]-9-oxononanoate are essential for understanding their potential applications. These properties include melting point, boiling point, density, molecular formula, and molecular weight, which can be found on resources like ChemicalBook .
properties
IUPAC Name |
methyl 9-[N-methyl-4-(trifluoromethoxy)anilino]-9-oxononanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3NO4/c1-22(14-10-12-15(13-11-14)26-18(19,20)21)16(23)8-6-4-3-5-7-9-17(24)25-2/h10-13H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVBSJSFXXALFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC(F)(F)F)C(=O)CCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381839 | |
Record name | methyl 9-[methyl-4-(trifluoromethoxy)anilino]-9-oxononanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 9-[methyl-4-(trifluoromethoxy)anilino]-9-oxononanoate | |
CAS RN |
259792-94-4 | |
Record name | methyl 9-[methyl-4-(trifluoromethoxy)anilino]-9-oxononanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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